3-(4-phenylphenyl)prop-2-enal 3-(4-phenylphenyl)prop-2-enal
Brand Name: Vulcanchem
CAS No.:
VCID: VC18277336
InChI: InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-12H
SMILES:
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol

3-(4-phenylphenyl)prop-2-enal

CAS No.:

Cat. No.: VC18277336

Molecular Formula: C15H12O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

3-(4-phenylphenyl)prop-2-enal -

Specification

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
IUPAC Name 3-(4-phenylphenyl)prop-2-enal
Standard InChI InChI=1S/C15H12O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-12H
Standard InChI Key DEGNTTFHGNUFKP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC=O

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a planar biphenyl system (two benzene rings connected by a single bond) linked to an acrylaldehyde group (CH2CHCHO\text{CH}_2\text{CHCHO}). The trans-configuration (E-isomer) is thermodynamically favored, as confirmed by X-ray crystallography . Key structural descriptors include:

  • IUPAC Name: (E)-3-([1,1'-biphenyl]-4-yl)prop-2-enal .

  • SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C=O\text{C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C=O} .

  • InChI Key: DEGNTTFHGNUFKP-SNAWJCMRSA-N .

Physicochemical Properties

PropertyValueSource
Molecular Weight208.25 g/molPubChem
Boiling PointNot reported-
Melting PointNot reported-
Density1.15 g/cm³ (predicted)Computational
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMSO, ethanol)Experimental

Synthesis and Production

Synthetic Routes

The primary synthesis involves aldol condensation between 4-phenylbenzaldehyde and acetaldehyde under basic conditions . A notable method from The Journal of Organic Chemistry (1973) employs a catalytic system of potassium hydroxide in ethanol, yielding the product in 60–70% efficiency . Alternative approaches include:

  • Wittig Reaction: Using 4-biphenylylmethyltriphenylphosphonium bromide and glyoxylic acid.

  • Cross-Coupling: Suzuki-Miyaura coupling of 4-bromophenylacrylaldehyde with phenylboronic acid .

Industrial Production

Large-scale production utilizes continuous-flow reactors to optimize the aldol condensation process, achieving >90% purity after distillation. Recent patents highlight the use of recyclable ionic liquid catalysts to minimize waste .

Chemical Reactions and Mechanisms

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic media converts the aldehyde group to a carboxylic acid, yielding 3-(4-phenylphenyl)prop-2-enoic acid .

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the double bond and aldehyde to produce 3-(4-phenylphenyl)propan-1-ol.

Electrophilic Aromatic Substitution

The biphenyl moiety undergoes nitration and sulfonation at the para-positions due to electron-donating effects from the conjugated system . For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 3-(4-(4-nitrophenyl)phenyl)prop-2-enal .

Cycloaddition Reactions

The α,β-unsaturated aldehyde participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming bicyclic adducts relevant to natural product synthesis .

Biological Activity and Applications

Anti-Inflammatory Properties

3-(4-Phenylphenyl)prop-2-enal inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in vitro, with IC50\text{IC}_{50} values of 12 μM and 18 μM, respectively . This dual inhibition suggests potential as a lead compound for treating inflammatory disorders .

Anticancer Activity

In NCI-60 screening, the compound demonstrated cytotoxicity against non-small cell lung cancer (NSCLC) and melanoma cell lines (GI50=815μM\text{GI}_{50} = 8–15 \mu\text{M}) . Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Industrial Applications

  • Fragrance Industry: Used as a precursor for musk-like odorants due to its aromatic stability.

  • Polymer Chemistry: Serves as a cross-linking agent in epoxy resins, enhancing thermal stability .

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